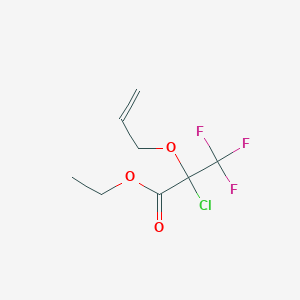
Ethyl 2-chloro-3,3,3-trifluoro-2-prop-2-enoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester is a fluorinated organic compound It is characterized by the presence of chlorine, fluorine, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with ethyl 2-propen-1-yl ether under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,3,3-trifluoropropene
- 2-Chloro-3,3,3-trifluoropropanoic acid
- 2-Chloro-3,3,3-trifluoropropyl acetate
Uniqueness
2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Its ester functional group also allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
168101-83-5 |
|---|---|
Molecular Formula |
C8H10ClF3O3 |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoro-2-prop-2-enoxypropanoate |
InChI |
InChI=1S/C8H10ClF3O3/c1-3-5-15-7(9,8(10,11)12)6(13)14-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
FYDCPBKCJANXFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















